ethyl 2-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a useful research compound. Its molecular formula is C20H22N4O4S2 and its molecular weight is 446.54. The purity is usually 95%.
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Scientific Research Applications
- Ethyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate is prepared from dimethyl acetone-1,3-dicarboxylate, transformed into various thiazole-5-carboxylates for further chemical applications (Žugelj et al., 2009).
- Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives involves interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives, offering a diverse chemical structure for potential applications in chemistry and pharmacology (Mohamed, 2014).
Biological Applications and Studies :
- The synthesis of new thiazole compounds with potential anticancer activity against breast cancer cells MCF7 indicates the applicability of these compounds in medicinal chemistry and drug development (Sonar et al., 2020).
- The transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate into various 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates highlights the compound's versatility in synthesizing a range of derivatives for further study and application (Albreht et al., 2009).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
For instance, some thiazole derivatives act by suppressing the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
For example, some thiazole derivatives can affect the synthesis of neurotransmitters, such as acetylcholine .
Pharmacokinetics
The pharmacokinetic properties of thiazole derivatives can vary widely depending on the specific compound and its biological activity .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, which would result in various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Properties
IUPAC Name |
ethyl 2-[[2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-4-28-18(26)11-8-9-14-16(11)22-19(29-14)21-15(25)10-24(2)20-23-17-12(27-3)6-5-7-13(17)30-20/h5-7,11H,4,8-10H2,1-3H3,(H,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEYEUOUJCDWOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)CN(C)C3=NC4=C(C=CC=C4S3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.